N-(4-ethoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling with Thiophene: The oxadiazole intermediate is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the Ethoxyphenyl Group: The final step involves the acylation of the intermediate with 4-ethoxyphenyl acetic acid to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-ethoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to its combination of an ethoxyphenyl group, a thiophene ring, and an oxadiazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19N3O4S |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C22H19N3O4S/c1-2-27-16-11-9-15(10-12-16)23-20(26)14-28-18-7-4-3-6-17(18)21-24-22(29-25-21)19-8-5-13-30-19/h3-13H,2,14H2,1H3,(H,23,26) |
InChI Key |
FWYGDMNTHSPTPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
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